(±)-2-Methylbutyric acid - d2
Description
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Properties
CAS No. |
1335435-80-7 |
|---|---|
Molecular Formula |
C5H8D2O2 |
Molecular Weight |
104.15 |
Purity |
95% min. |
Synonyms |
(±)-2-Methylbutyric acid - d2 |
Origin of Product |
United States |
Contextualization of Branched Chain Fatty Acids Within Biochemical Research
Branched-chain fatty acids (BCFAs) are a class of lipids found in various organisms and are involved in numerous biochemical processes and signaling pathways. nih.gov In bacteria, the metabolism of branched-chain amino acids (BCAAs) is closely linked to the synthesis of BCFAs. frontiersin.org These fatty acids are crucial components of bacterial cell membranes and play a role in environmental adaptation. frontiersin.org
While most fatty acids in mammals are straight-chained, BCFAs are also present and can be synthesized by fatty acid synthase, which can utilize methyl-branched CoA esters produced during the breakdown of BCAAs. portlandpress.com Research has shown that BCAAs and their metabolic byproducts can act as signaling molecules, influencing processes from protein synthesis to insulin (B600854) secretion. nih.gov Alterations in BCAA metabolism have been implicated in several diseases, including diabetes, cancer, and heart failure. nih.gov Studies in animal and cellular models suggest that BCFAs may have anti-cancer, anti-inflammatory, lipid-lowering, and neuroprotective properties. nih.gov
Significance of Deuterium Labeling in Chemical Biology and Mechanistic Studies
Deuterium (B1214612) labeling is a powerful technique in chemical and biochemical research for probing reaction mechanisms. nih.govarkat-usa.org Replacing hydrogen with its stable isotope, deuterium, minimally alters the chemical properties of a compound but introduces a detectable mass difference and can affect reaction rates, a phenomenon known as the kinetic isotope effect (KIE). symeres.comchem-station.com This effect is instrumental in studying reaction mechanisms and kinetics. arkat-usa.orgsymeres.com
The use of deuterium-labeled compounds is widespread and proves highly effective for investigating chemical and biochemical reactions. nih.gov In metabolic research, deuterium-labeled compounds serve as tracers to follow the fate of molecules in biological systems. nih.govsymeres.com By feeding organisms labeled substrates, researchers can track the transfer of the isotope through metabolic pathways, providing insights into the dynamics of biochemical reactions and the functions of specific enzymes. nih.gov This is particularly valuable in drug metabolism and pharmacokinetic (DMPK) studies to understand metabolic pathways, bioavailability, and drug interactions. symeres.com
Overview of Research Paradigms Employing Deuterated 2 Methylbutyric Acid
Stereoselective Synthesis and Chiral Resolution of 2-Methylbutyric Acid
The spatial arrangement of the methyl and ethyl groups around the chiral center of 2-methylbutyric acid presents a significant challenge for stereoselective synthesis and resolution. univ-poitiers.fr The small steric difference between these groups makes it difficult for many enzymes and chiral catalysts to differentiate between the two enantiomers. univ-poitiers.frgoogle.com
Enzymatic and Microbial Approaches for Enantiomeric Resolution
Enzymatic and microbial methods offer powerful tools for the kinetic resolution of racemic 2-methylbutyric acid. These biocatalytic approaches exploit the stereoselectivity of enzymes to preferentially react with one enantiomer, allowing for the separation of the (R) and (S) forms.
Lipases are a commonly explored class of enzymes for this purpose. nih.govunipd.it For instance, the enantioselective esterification of (R,S)-2-methylbutyric acid using immobilized lipases has been investigated. nih.gov In one study, Candida antarctica lipase (B570770) B in hexane (B92381) was used to produce (R)-pentyl 2-methylbutyrate (B1264701) with an enantiomeric excess (ee) of 90%. nih.govresearchgate.net Conversely, lipases from Candida rugosa and Rhizopus oryzae showed a preference for the (S)-enantiomer, yielding products with ee values of 75% and 49%, respectively. nih.govresearchgate.net A lipase from Rhizopus chinensis demonstrated not only esterification enantioselectivity in non-aqueous media but also higher hydrolysis enantioselectivity in an aqueous phase, achieving an ee of 92.4% for (R)-ethyl 2-methylbutyrate. univ-poitiers.fr A two-step enzymatic resolution process has also been developed, yielding (R)-2-methylbutyrate ethyl ester with an ee of 95.0% and (R)-2-methylbutyric acid with an ee of 92.2%. google.comgoogle.com
Microbial resolution offers another effective strategy. A novel bacterium, identified as a Pseudomonas sp., was found to preferentially utilize (S)-2-methylbutyric acid, enabling the efficient preparation of (R)-2-methylbutyric acid. researchgate.net In another example, mutants of Bacillus subtilis deficient in branched-chain α-ketoacid dehydrogenase were shown to utilize both enantiomers of 2-methylbutyric acid as primers for fatty acid synthesis, with the (S)-(+)-isomer being more active. nih.gov
| Enzyme/Microorganism | Method | Product | Enantiomeric Excess (ee) | Reference |
| Candida antarctica lipase B | Enantioselective esterification | (R)-pentyl 2-methylbutyrate | 90% | nih.govresearchgate.net |
| Thermomyces lanuginosus lipase | Enantioselective esterification | (R)-pentyl 2-methylbutyrate | 91% | nih.govresearchgate.net |
| Candida rugosa lipase | Enantioselective esterification | (S)-pentyl 2-methylbutyrate | 75% | nih.govresearchgate.net |
| Rhizopus oryzae lipase | Enantioselective esterification | (S)-pentyl 2-methylbutyrate | 49% | nih.govresearchgate.net |
| Rhizopus chinensis lipase | Enantioselective hydrolysis | (R)-ethyl 2-methylbutyrate | 92.4% | univ-poitiers.fr |
| Pseudomonas sp. | Microbial resolution | (R)-2-methylbutyric acid | Not specified | researchgate.net |
Asymmetric Synthesis Routes to Enantiomerically Pure 2-Methylbutyric Acid
Asymmetric synthesis, also known as enantioselective synthesis, aims to create a specific enantiomer directly. wikipedia.org This approach often involves the use of chiral auxiliaries, which are chiral compounds that temporarily attach to the substrate to guide the stereochemical outcome of a reaction. wikipedia.org After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org
One of the earliest examples of enantioselective synthesis involved heating ethyl(methyl)malonic acid with the chiral base brucine (B1667951) to produce an optically active mixture of 2-methylbutanoic acid. wikipedia.org Modern methods offer much higher control. For instance, asymmetric hydrogenation of tiglic acid using a ruthenium-BINAP catalyst is a well-established method for producing either enantiomer of 2-methylbutanoic acid with high purity. wikipedia.org Another approach involves the deamination of L-isoleucine with nitrous acid, which generates (S)-2-methylbutanoic acid with high stereochemical fidelity.
The Evans oxazolidinone methodology is a powerful tool for the asymmetric synthesis of related chiral compounds like β-hydroxy-α-amino acids. This method uses a chiral auxiliary to control the stereochemistry of alkylation and hydroxylation reactions. While not directly applied to 2-methylbutyric acid in the provided context, the principles are relevant to the broader field of asymmetric synthesis.
Strategies for Controlled Deuterium (B1214612) Incorporation in 2-Methylbutyric Acid
Deuterium labeling is an invaluable technique for studying metabolic pathways and reaction mechanisms. clearsynth.com The introduction of deuterium, a stable and heavy isotope of hydrogen, into a molecule allows researchers to trace its fate in biological systems. clearsynth.com
Site-Specific Deuteration Protocols
Site-specific deuteration involves introducing deuterium atoms at precise locations within a molecule. This can be achieved through various chemical synthesis methods, such as hydrogenation or dehalogenation using deuterium-containing reagents. clearsynth.com For example, the synthesis of isotopically labeled chiral α-hydroxy acids has been demonstrated through palladium-catalyzed C(sp3)–H alkylation of lactic acid, a method that could potentially be adapted for the deuteration of 2-methylbutyric acid analogues. rsc.org
Development of Deuterated Precursors for Biosynthetic Labeling
Biosynthetic labeling offers an alternative to chemical synthesis for producing deuterated compounds. clearsynth.com In this approach, living cells or organisms are fed deuterated precursors, which are then incorporated into larger molecules through natural metabolic pathways. clearsynth.commdpi.com The resulting deuterated metabolites can then be isolated and purified. clearsynth.com
A common and cost-effective method for in vivo deuterium labeling is the use of heavy water (D₂O). mdpi.comnih.gov When organisms are grown in media containing D₂O, deuterium is incorporated into various biomolecules through metabolic processes. mdpi.comnih.gov This method has been used to study the biosynthesis of various natural products. nih.gov
The development of specific deuterated precursors can provide more targeted labeling. For instance, deuterated hexanol has been used as a precursor to produce deuterated hexyl acetate (B1210297) in apple tissue to study flavor production pathways. researchgate.net Similarly, the synthesis of deuterated analogues of 2-methylbutyric acid could be achieved by feeding a suitable organism with a specifically deuterated precursor.
Preparation of Labeled Chiral Alpha-Hydroxy Ketoacid Derivatives
Labeled chiral alpha-hydroxy ketoacid derivatives are important intermediates for the isotopic labeling of amino acids, particularly the methyl groups of valine, leucine, and isoleucine. google.comgoogle.com These labeled amino acids are crucial for protein structure and dynamics studies using nuclear magnetic resonance (NMR) spectroscopy. ibs.fr
Development of Chromatographic-Mass Spectrometric Methodologies
The quantification of short-chain fatty acids (SCFAs) like 2-methylbutyric acid is essential for understanding various biological processes. Chromatographic methods coupled with mass spectrometry are the preferred techniques for this purpose, offering high sensitivity and selectivity. The use of deuterated standards such as this compound is integral to the development of these robust analytical methods.
Quantitative Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a classic and powerful technique for the analysis of volatile compounds like short-chain fatty acids. For GC-MS analysis, SCFAs typically require derivatization to increase their volatility and improve chromatographic peak shape. While liquid chromatography methods have become more common, GC-MS remains a foundational technique.
In GC-MS-based metabolomics, stable isotope-labeled compounds are the gold standard for internal standards. Although specific applications detailing the use of this compound are not prevalent in recent literature, the principle of its use is well-established. It would be added to a sample prior to extraction and derivatization. Because it has a slightly higher mass than the endogenous analyte, the mass spectrometer can distinguish between the two compounds. By comparing the signal of the analyte to the known concentration of the deuterated standard, analysts can achieve precise quantification, correcting for any analyte loss during sample preparation or variability in injection volume.
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Protocols
Modern bioanalysis heavily relies on ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) for its speed, resolution, and sensitivity. acs.org Several protocols have been developed for the quantification of SCFAs, including 2-methylbutyric acid, where a deuterated internal standard like this compound is essential for accuracy.
A rapid-throughput and expandable UHPLC-MS/MS platform has been developed for the combined analysis of SCFAs, branched-chain SCFAs (BCSFAs), and their isotopically labeled homologues. acs.org These methods often employ derivatization to enhance ionization efficiency and chromatographic retention. acs.org In a typical workflow, the stable isotope-labeled internal standard is added to calibrators, quality control samples, and study samples at a constant amount before sample processing. lipidmaps.org The samples are then derivatized, and the resulting products are separated on a reverse-phase column (e.g., C18) and detected using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. lipidmaps.orgnih.gov This mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and its labeled internal standard. lipidmaps.org
| Parameter | Example UHPLC-MS/MS Protocol for SCFAs |
| Chromatography System | UHPLC system (e.g., Agilent 1290 Infinity II) acs.org |
| Mass Spectrometer | Triple Quadrupole (QqQ) MS (e.g., Agilent 6495B) acs.org |
| Column | Reversed-phase C18 (e.g., Agilent Poroshell 120 EC-C18, 2.1 × 100 mm, 1.9 µm) acs.org |
| Mobile Phase A | 100% nanopure water acs.org |
| Mobile Phase B | 1:1 (v/v) Acetonitrile/Isopropanol acs.org |
| Flow Rate | 0.2-0.4 mL/min |
| Ionization Mode | Negative-ion Electrospray Ionization (ESI) nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) lipidmaps.orgnih.gov |
Role as a Stable Isotope Internal Standard in Quantitative Bioanalysis
The fundamental role of this compound in analytical chemistry is to serve as a stable isotope-labeled internal standard (SIL-IS). In quantitative bioanalysis, especially using LC-MS, SIL-IS are considered the gold standard for achieving the most accurate and precise results. lipidmaps.org
The utility of a SIL-IS stems from its physicochemical properties, which are nearly identical to the analyte of interest. This means the SIL-IS and the analyte co-elute chromatographically and experience similar ionization efficiency and potential matrix effects in the mass spectrometer's ion source. lipidmaps.org By adding a known quantity of the SIL-IS to every sample at the beginning of the workflow, it can effectively control and correct for variability throughout the entire analytical process, including extraction efficiency, derivatization yield, and instrument response. lipidmaps.org The use of highly-labeled standards is preferred to prevent isotopic overlap between the analyte and the standard. lipidmaps.org This accurate compensation is crucial when analyzing complex biological samples like feces or plasma, where matrix effects can significantly suppress or enhance the analyte signal, leading to inaccurate quantification if not properly addressed. nih.gov
Derivatization Strategies for Enhanced Analytical Performance and Sensitivity
Short-chain fatty acids are challenging to analyze directly with common reversed-phase LC-MS methods due to their poor retention and low ionization efficiency. acs.orgfrontiersin.org To overcome these limitations, pre-analytical chemical derivatization is employed to modify the carboxyl group of the SCFAs. nih.govfrontiersin.org This process attaches a chemical tag that improves the molecule's analytical characteristics. This compound, as an internal standard, undergoes the same derivatization reaction as the endogenous analyte, allowing it to correct for variations in reaction efficiency. lipidmaps.org
Several derivatization reagents have been successfully used for SCFA analysis:
3-Nitrophenylhydrazine (3NPH): This reagent reacts with SCFAs to form stable 3-nitrophenylhydrazone derivatives. nih.gov These derivatives can be readily ionized in negative-ion ESI mode and are suitable for sensitive quantification by UHPLC-MS/MS. nih.gov To achieve the most accurate quantification, stable isotope-labeled versions of the 3NPH derivatives can be synthesized and used as internal standards. nih.gov
2-Picolylamine (2-PA): This derivatization strategy is part of a rapid and sensitive UHPLC-MS/MS platform. acs.org The reaction is fast and produces derivatives with excellent chromatographic and mass spectrometric properties, enabling high-throughput analysis. acs.org
2-Dimethylaminoethylamine (DMED): In chemical isotope labeling LC-MS (CIL-LC-MS), a pair of isotopic reagents, such as DMED and its deuterated form (d4-DMED), can be used. mdpi.com This approach labels the carboxylic acid group, introducing an easily ionizable tertiary amine that significantly enhances ESI efficiency and thus the sensitivity of detection. mdpi.com
| Derivatization Reagent | Analyte Target Group | Purpose | Resulting Derivative |
| 3-Nitrophenylhydrazine (3NPH) | Carboxylic Acid | Enhances ionization and provides a chromophore | 3-Nitrophenylhydrazone nih.gov |
| 2-Picolylamine (2-PA) | Carboxylic Acid | Improves chromatographic retention and ionization efficiency for rapid analysis | 2-Picolylamide acs.org |
| 2-Dimethylaminoethylamine (DMED) | Carboxylic Acid | Introduces an easily ionizable group to enhance ESI signal | DMED-amide mdpi.com |
Application in High-Throughput Metabolomic Profiling Methodologies
Metabolomics aims to measure a wide range of small-molecule metabolites in a biological sample to provide a snapshot of its physiological state. This compound and other SIL-IS are crucial for the quantitative accuracy required in high-throughput metabolomic profiling of SCFAs. acs.org
Sensitive, rapid-throughput, and expandable UHPLC-MS/MS platforms have been specifically developed for the quantitation of gut microbially-derived SCFAs and their isotopologues. acs.org These methods are designed to be fast, with run times as short as four minutes, and can be easily expanded to include other relevant compounds. acs.orglipidmaps.org Such high-throughput capabilities are essential for large-scale clinical studies or mechanistic investigations, such as probing the host-gut-health paradigm. acs.org By enabling the reliable measurement of SCFAs like 2-methylbutyric acid across many samples, these methods help researchers identify metabolic signatures associated with different physiological or disease states. acs.orgmdpi.com
Quality Control and Data Processing Platforms in Isotopic Labeling-Based Analysis
Robust quality control (QC) and sophisticated data processing are indispensable components of reliable isotopic labeling-based analysis. In any quantitative bioanalytical run, QC samples are included to monitor the performance and reproducibility of the method. lipidmaps.org
QC samples are typically prepared by pooling small aliquots from the actual study samples to create a representative matrix. lipidmaps.orgmdpi.com These QC samples are analyzed periodically throughout the analytical batch. The response of the internal standard, such as this compound, is monitored across all injections (calibrators, QCs, and unknown samples) to ensure consistency. Significant deviation in the SIL-IS signal can indicate problems with sample preparation or instrument performance. Method validation assesses key parameters including precision and accuracy, with intra-day and inter-day precision for SCFA analysis reported at ≤8.8% and accuracy between 93.1% and 108.4%. nih.gov
Data processing involves specialized software that can automatically integrate chromatographic peaks for both the analyte and the internal standard. It calculates the peak area ratio (analyte/IS) and determines the concentration of the analyte in unknown samples by referencing a calibration curve built using the same peak area ratios from standards of known concentrations. lipidmaps.org
Biochemical and Metabolic Pathway Elucidation Using ± 2 Methylbutyric Acid D2
Investigation of Branched-Chain Amino Acid Catabolism and Associated Metabolic Pathways
(±)-2-Methylbutyric acid is a known catabolite of the branched-chain amino acid (BCAA) isoleucine. mdpi.comnih.gov The initial step in BCAA catabolism is a reversible transamination that converts BCAAs into their corresponding branched-chain α-keto acids (BCKAs). mdpi.com Specifically, isoleucine is converted to 2-keto-3-methylvalerate. mdpi.com Subsequent enzymatic reactions lead to the formation of 2-methylbutyryl-CoA, an intermediate that can be further metabolized. pnas.org
The use of deuterated (±)-2-Methylbutyric acid (d2) allows researchers to trace the fate of isoleucine and its metabolites through these pathways. By introducing the labeled compound into a biological system, such as cell cultures or animal models, and analyzing the isotopic enrichment in downstream molecules, a detailed map of metabolic transformations can be constructed. This approach has been instrumental in confirming the catabolic pathway of isoleucine and identifying key enzymatic steps.
Research has shown that in various cell types, including Chinese Hamster Ovary (CHO) cells, 2-methylbutyric acid is a significant metabolic by-product derived from amino acid catabolism. pnas.org Studies have identified that the accumulation of 2-methylbutyric acid can result from the promiscuous activity of enzymes like acyl-CoA thioesterases, which convert acyl-CoA esters to their nonesterified acid forms. pnas.org
Metabolic Flux Analysis Utilizing Deuterated 2-Methylbutyric Acid as a Tracer
Metabolic flux analysis (MFA) is a quantitative method used to determine the rates of metabolic reactions in a biological system. Isotope-assisted MFA (iMFA) employs stable isotope tracers, such as (±)-2-Methylbutyric acid - d2, to provide detailed insights into the flow of atoms through metabolic networks. nih.gov
Tracking Isotopic Enrichment in Downstream Metabolites
When this compound is introduced into a system, the deuterium (B1214612) label is incorporated into downstream metabolites. By using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can measure the mass distribution vectors (MDVs) of these metabolites. nih.gov This data reveals the extent to which the tracer has contributed to the synthesis of each metabolite, providing a quantitative measure of pathway activity.
For example, the deuterium from this compound can be traced into molecules involved in central carbon metabolism, fatty acid synthesis, and other interconnected pathways. This allows for the calculation of relative and absolute flux rates through different branches of metabolism.
| Metabolite | Isotopic Enrichment (Example) | Pathway Implication |
| Succinyl-CoA | M+2 | Entry into the Krebs cycle |
| Fatty Acids | Incorporation of labeled acetyl-CoA units | De novo lipogenesis |
| Other Organic Acids | M+1 or M+2 | Interconversion and side reactions |
Elucidation of Enzyme Activities and Substrate Specificities (e.g., Acyltransferases)
The use of deuterated tracers like this compound is also valuable for probing the activity and specificity of enzymes. Acyltransferases, for instance, are a class of enzymes that catalyze the transfer of acyl groups. By incubating these enzymes with this compound and a suitable acceptor molecule, researchers can determine if the enzyme can utilize this branched-chain fatty acid as a substrate. The detection of a deuterated product confirms the enzyme's activity and provides information about its substrate range. This approach has been applied to study acyl-CoA N-acyltransferases, which are involved in fatty acid synthesis and amino acid metabolism. researchgate.net
Role in Microbial Metabolism and Gut Microbiome Studies
The gut microbiome plays a crucial role in host health and metabolism, with short-chain fatty acids (SCFAs) being key microbial metabolites. acs.org Branched-chain SCFAs (BCSCFAs), including 2-methylbutyric acid, are produced by the fermentation of branched-chain amino acids by gut bacteria. nih.govnih.gov These BCSCFAs can influence the composition of the gut microbiota and have systemic effects on the host. nih.gov
The administration of this compound in gut microbiome studies allows for the investigation of its absorption, distribution, and metabolism by both the host and the microbial community. It can help to understand how gut-produced 2-methylbutyric acid is utilized by the host and how it impacts the metabolic output of the microbiome. For instance, studies have explored the link between 2-methylbutyric acid and cardiovascular health in specific patient populations. nih.gov Alterations in the levels of 2-methylbutyric acid and other SCFAs in the gastrointestinal tract have been observed in response to factors like chronic ethanol (B145695) consumption, highlighting the intricate interplay between diet, the microbiome, and host metabolism. nih.gov
| Microbial Genus | Association with 2-Methylbutyric Acid Production |
| Bacteroides | Known to produce branched-chain SCFAs. mdpi.com |
| Clostridium | Some species are involved in amino acid fermentation. |
| Prevotella | Can incorporate SCFAs into their membrane lipids. mdpi.com |
| Fusobacterium | Can break down amino acids to generate branched-chain volatile fatty acids. mdpi.com |
Studies of Kinetic Isotope Effects on Enzymatic Reactions and Reaction Mechanisms
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org The study of KIEs provides valuable information about reaction mechanisms, particularly the nature of the transition state.
When this compound is used as a substrate in an enzymatic reaction, the presence of the heavier deuterium isotope at a specific position can alter the reaction rate compared to the non-deuterated molecule. This is because the C-D bond has a lower vibrational frequency and a higher bond dissociation energy than a C-H bond. wikipedia.org
If the bond to the deuterium atom is broken or formed in the rate-determining step of the reaction, a primary KIE will be observed. wikipedia.org The magnitude of the KIE can help to elucidate the geometry of the transition state. Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation but still influences the reaction rate. wikipedia.org
By measuring the KIE for an enzyme-catalyzed reaction using this compound, researchers can gain insights into the mechanism of that enzyme. For example, a significant KIE would suggest that C-H bond cleavage is a key part of the catalytic cycle. Such studies have been conducted on various enzymes, including D-amino acid oxidase, to probe their reaction mechanisms. d-nb.info
| Parameter | Description | Implication for Mechanism |
| Primary KIE (kH/kD > 1) | Rate is slower with deuterium substitution at the bond being broken. | C-H bond cleavage is part of the rate-determining step. wikipedia.org |
| Secondary KIE (kH/kD ≠ 1) | Isotopic substitution at a position not directly involved in bond cleavage affects the rate. | A change in hybridization or steric environment at the labeled position occurs during the transition state. wikipedia.org |
| Inverse KIE (kH/kD < 1) | Reaction is faster with the heavier isotope. | Can indicate a change in bonding or a pre-equilibrium step. nih.gov |
Systems Biology and Omics Research Integration with Deuterated 2 Methylbutyric Acid
Integration with Metabolomics for Comprehensive Pathway Identification
Stable isotope labeling in metabolomics is a well-established approach for investigating the dynamics of metabolic pathways. tandfonline.com The introduction of (±)-2-Methylbutyric acid-d2 into a biological system allows for the tracing of its conversion into various downstream metabolites. This technique, often referred to as fluxomics, helps to elucidate metabolic pathways and identify the biochemical steps targeted by genetic or pharmacological interventions. drugtargetreview.com
One key application is in the study of branched-chain amino acid (BCAA) metabolism. 2-Methylbutyric acid is a known catabolite of isoleucine. uva.nluniprot.org By introducing the deuterated form, researchers can track its incorporation into other molecules and identify novel metabolic routes. For instance, studies have shown that 2-methylbutyrate (B1264701) can be carboxylated to form isoleucine in certain anaerobic bacteria, a pathway different from that in many aerobic microorganisms. asm.org This demonstrates the utility of deuterated tracers in discovering alternative or previously unknown metabolic pathways.
Furthermore, stable isotope tracing can help to distinguish between endogenous metabolites and those taken up from the growth medium, simplifying the interpretation of metabolomics data. tandfonline.com This is particularly useful in untargeted metabolomics studies where the goal is to discover novel metabolites or pathways. tandfonline.com The known mass shift caused by the deuterium (B1214612) label aids in the confident identification of metabolites derived from the tracer. nih.gov
Table 1: Application of (±)-2-Methylbutyric acid-d2 in Metabolomics
| Research Area | Application | Key Findings |
|---|---|---|
| Pathway Elucidation | Tracing the metabolic fate of isoleucine catabolism. | Identification of alternative carboxylation pathways in anaerobic bacteria. asm.org |
| Flux Analysis | Quantifying the rate of metabolic reactions involving 2-methylbutyric acid. | Provides insights into the dynamic regulation of metabolic networks. drugtargetreview.com |
| Metabolite Identification | Aiding the identification of novel metabolites in untargeted studies. | The deuterium label provides a clear signature for mass spectrometry-based identification. nih.gov |
Application in Lipidomics Research, particularly Deuterated Fatty Acid Tracking
In lipidomics, stable isotope-labeled fatty acids are invaluable tools for tracking their incorporation into complex lipids and understanding lipid metabolism. ckisotopes.com (±)-2-Methylbutyric acid-d2 can serve as a precursor for the synthesis of branched-chain fatty acids. For example, it is a known precursor for the synthesis of anteiso odd-numbered fatty acids, and its supplementation can restore the levels of these fatty acids in certain bacteria. nih.gov
The use of deuterated fatty acid tracers, detected by mass spectrometry, allows for the quantification of fatty acid flux and the remodeling of phospholipids. nih.gov This approach enables researchers to measure the rate of synthesis of various lipid species, such as triglycerides and cholesteryl esters, and to understand how these processes are affected by disease or drug treatment. ckisotopes.com The ability to distinguish newly synthesized lipids from pre-existing pools provides a dynamic view of lipid metabolism that is not achievable with static measurements. ckisotopes.com
Advancements in liquid chromatography-mass spectrometry (LC-MS/MS) have made it possible to detect and quantify thousands of lipid species, and the use of stable isotopes is a powerful tool for defining the function of metabolic enzymes involved in lipid synthesis. nih.gov
Table 2: Tracking Deuterated Fatty Acid Incorporation
| Lipid Class | Analytical Technique | Research Focus |
|---|---|---|
| Phospholipids | LC-MS/MS | Fatty acid incorporation and remodeling in cell membranes. nih.gov |
| Triglycerides | LC-MS/MS | De novo lipogenesis and lipid storage. ckisotopes.com |
Exploration in Proteomics Methodologies Relevant to Metabolic Intermediates
The integration of metabolomics and proteomics is crucial for understanding the interplay between metabolism and protein function. mdc-berlin.de Metabolic intermediates, including acyl-CoA derivatives, can post-translationally modify proteins, thereby regulating their activity. 2-Methylbutyryl-CoA, derived from 2-methylbutyric acid, is one such reactive acyl-CoA species that can lead to protein acylation. acs.orgnih.gov
The use of deuterated precursors like (±)-2-Methylbutyric acid-d2 can facilitate the identification and quantification of these protein modifications. By tracing the deuterium label, researchers can identify which proteins are modified by 2-methylbutyrylation. This is a novel area of research, as the extent and function of many such acylations are still being explored. researchgate.net
Targeted proteomics, using techniques like selected-reaction monitoring (SRM), can be employed to quantify specific proteins and their modified forms within complex mixtures. lbl.gov This approach, combined with stable isotope labeling, provides a powerful tool to study how metabolic changes, such as an increase in 2-methylbutyric acid levels, can impact the proteome and cellular regulation. mdc-berlin.delbl.gov
Table 3: Proteomics Approaches for Studying Protein Acylation
| Proteomics Method | Application | Advantage |
|---|---|---|
| Targeted Proteomics (SRM) | Quantifying specific acylated proteins. | High sensitivity and specificity for known modifications. lbl.gov |
| Shotgun Proteomics (DDA/DIA) | Global identification of acylated proteins. | Unbiased discovery of novel protein modifications. mdpi.com |
| Activity-Based Protein Profiling (ABPP) | Identifying enzymes involved in acylation/deacylation. | Provides functional information about enzyme activity. mdpi.com |
Methodologies for Biomarker Discovery in Biological Systems through Quantitative Profiling
Quantitative metabolomics, particularly when combined with stable isotope labeling, is a powerful strategy for biomarker discovery. nih.gov By accurately quantifying changes in metabolite concentrations, researchers can identify molecules that are predictive of disease state, progression, or response to therapy. nih.govacs.org
The use of (±)-2-Methylbutyric acid-d2 as an internal standard in quantitative assays allows for the precise measurement of endogenous 2-methylbutyric acid levels in biological samples like plasma or urine. uu.se This is crucial for validating potential biomarkers. tandfonline.com For example, altered levels of 2-methylbutyric acid have been associated with various conditions, including chronic obstructive pulmonary disease (COPD) and doxorubicin-induced cardiotoxicity. nih.govfrontiersin.org In a study on hemodialysis patients, circulating 2-methylbutyric acid was found to be negatively associated with bone morphogenetic protein 6 (BMP-6), a protein implicated in vascular calcification, suggesting a potential protective role. mdpi.com
Stable isotope dilution mass spectrometry is considered the gold standard for quantitative biomarker analysis due to its high analytical specificity. tandfonline.com The integration of data from metabolomics, proteomics, and other omics platforms, facilitated by techniques like stable isotope tracing, provides a systems biology approach to biomarker discovery that can lead to a deeper understanding of disease mechanisms. mdc-berlin.denih.gov
Table 4: 2-Methylbutyric Acid as a Potential Biomarker
| Disease/Condition | Sample Type | Association |
|---|---|---|
| End-Stage Renal Disease | Plasma | Negatively associated with BMP-6, a marker of vascular calcification. mdpi.com |
| COPD | Serum | Altered levels observed in COPD patients. nih.gov |
| Doxorubicin Cardiotoxicity | Not specified | Identified as a potential predictive marker. frontiersin.org |
Astrochemical and Prebiotic Evolution Research Involving 2 Methylbutyric Acid
Detection and Significance of 2-Methylbutyric Acid in Extraterrestrial Samples (e.g., Carbonaceous Chondrites)
2-Methylbutyric acid has been identified as a component of the soluble organic matter in several carbonaceous chondrites, a class of meteorites considered to be among the most primitive materials in the Solar System. nih.gov Notably, it has been detected in well-studied meteorites such as the Murchison, Orgueil, and various Antarctic carbonaceous chondrites. acs.orgnih.govacs.org These meteorites are rich in organic compounds, including amino acids, and serve as a record of the chemical inventory available during the formation of the planets. nih.govnih.gov
The concentration of monocarboxylic acids (MCAs), including 2-methylbutyric acid, can be significant in these meteorites, in some cases approaching the abundance of carbonates and insoluble organic matter. nih.govresearchgate.net The abundance of MCAs, however, tends to decrease with increasing molecular weight and is influenced by the degree of aqueous and/or thermal alteration the meteorite experienced on its parent asteroid. nih.gov
To confirm that these organic molecules are indigenous to the meteorites and not the result of terrestrial contamination, scientists rely on isotopic analysis. Extraterrestrial organic compounds often show distinct isotopic compositions (e.g., enriched in deuterium (B1214612) or carbon-13) compared to their terrestrial biological counterparts. nih.govmdpi.com Such isotopic studies have been crucial in validating the extraterrestrial origin of many meteoritic compounds, lending significance to their presence as products of prebiotic chemistry. nih.govpnas.org
Table 1: Detection of 2-Methylbutyric Acid in Carbonaceous Chondrites
| Meteorite Type | Example Meteorites | Detection Status of 2-Methylbutyric Acid | Key Findings |
| CM Chondrites | Murchison | Detected | Present as a racemic mixture. nih.govacs.org |
| CR Chondrites | Various Antarctic | Detected | Present as a racemic mixture. nih.govresearchgate.net |
| CI Chondrites | Orgueil | Detected | Present as a racemic mixture. nih.govresearchgate.net |
Implications for Chirality and Asymmetric Synthesis in Prebiotic Chemistry
A central question in origin-of-life research is the emergence of homochirality—the exclusive use of one of two mirror-image enantiomers (L-amino acids and D-sugars) in life's biochemistry. Meteorites offer a potential source for an initial enantiomeric imbalance. mdpi.compnas.org Some meteoritic amino acids, particularly the non-protein amino acid isovaline (B112821) (2-amino-2-methylbutyric acid), have been found to possess a significant excess of the L-enantiomer. nih.govmdpi.comgeologyscience.ru
Isovaline and 2-methylbutyric acid are structural analogues, both possessing a chiral center at the second carbon. acs.orgacs.org However, a striking and significant finding is that while isovaline shows an L-enantiomeric excess, all measurements of 2-methylbutyric acid in carbonaceous chondrites have shown it to be racemic, meaning it contains equal amounts of the (S) and (R) enantiomers. nih.govacs.orgnih.govresearchgate.net
This dichotomy has profound implications for theories about the origin of prebiotic molecular asymmetry. One leading hypothesis suggests that ultraviolet circularly polarized light (UV CPL) in interstellar environments could asymmetrically destroy one enantiomer of a racemic mixture, leading to an excess of the other. geologyscience.ru Recent studies have shown that UV CPL can induce enantiomeric excesses in amino acids, but it appears to be ineffective for carboxylic acids and amines. acs.orgnih.govresearchgate.net This observation may explain why isovaline is found with an enantiomeric excess while 2-methylbutyric acid is not, providing a crucial test for models of prebiotic chiral selection. acs.orgnih.gov The fact that isovaline cannot racemize easily, unlike many other amino acids, makes its enantiomeric excess a robust signature of prebiotic processes. mdpi.com
Table 2: Enantiomeric Composition of 2-Methylbutyric Acid and Related Compounds in Meteorites
| Compound | Structure | Chiral Nature in Meteorites | Implication |
| 2-Methylbutyric Acid | CH₃CH₂CH(CH₃)CO₂H | Racemic (equal R and S forms). nih.gov | Suggests the asymmetric process affecting amino acids did not affect carboxylic acids. acs.orgnih.gov |
| Isovaline | CH₃CH₂C(NH₂)(CH₃)COOH | Non-racemic (L-enantiomer excess). mdpi.comgeologyscience.ru | Provides evidence for a prebiotic mechanism of chiral asymmetry. pnas.org |
| sec-Butylamine | CH₃CH₂CH(NH₂)CH₃ | Racemic. nih.govresearchgate.net | Similar to 2-methylbutyric acid, suggests amines were not affected by the chiral influence. acs.org |
Origin and Formation Pathways in Primitive Environments
The formation of 2-methylbutyric acid and other organic molecules in meteorites is thought to occur through various abiotic synthetic pathways on the asteroid parent bodies or in the preceding interstellar medium. acs.org For monocarboxylic acids, potential formation mechanisms include the oxidation of precursor molecules like alcohols and aldehydes. nasa.gov These reactions could have occurred during periods of aqueous alteration within the parent asteroids, where liquid water was present. acs.org
Conversely, some potential pathways have been ruled out. For instance, while 2-methylbutyric acid could theoretically form from the deamination (removal of an amino group) of isovaline, studies suggest this reaction does not significantly contribute to the meteoritic abundance of 2-methylbutyric acid. nih.gov The precursors to these carboxylic acids and their amino acid analogues are likely aldehydes and ketones, which are subjected to different reactions depending on the availability of ammonia (B1221849) (NH₃) and water (H₂O). acs.orgacs.org For example, Strecker-type synthesis, which involves aldehydes/ketones, hydrogen cyanide (HCN), and ammonia, is a plausible route for the formation of α-amino acids on meteorite parent bodies. acs.orgnasa.gov
Investigating these complex reaction networks often requires laboratory experiments that simulate primitive environments. In this context, isotopic labeling is an indispensable technique. wikipedia.org While direct detection of "(±)-2-Methylbutyric acid - d2" in meteorites has not been reported, this deuterated isotopologue represents a crucial tool for such experiments. By "labeling" potential precursor molecules with deuterium (d, or ²H), researchers can trace the reaction pathways and determine the origins and formation mechanisms of complex organic products like 2-methylbutyric acid under simulated interstellar or asteroidal conditions. nasa.govresearchgate.net
Future Directions and Emerging Research Avenues for ± 2 Methylbutyric Acid D2
Development of Novel Deuteration Strategies for Complex Biological Systems
The precise introduction of deuterium (B1214612) into molecules like (±)-2-Methylbutyric acid within complex biological environments is a significant area of research. Traditional chemical synthesis provides a foundational approach, but newer, more nuanced strategies are emerging to facilitate in-situ or targeted deuteration.
One promising frontier is the use of photoenzymatic catalysis. For instance, a photodecarboxylase from Chlorella variabilis (CvFAP) has been utilized for the decarboxylative deuteration of various carboxylic acids using D₂O as the deuterium source. researchgate.net This method has shown success with short-chain fatty acids, offering high yields and deuterium incorporation under mild, light-driven conditions. researchgate.net The engineering of such enzymes could lead to highly specific deuteration of precursors to (±)-2-Methylbutyric acid within engineered microorganisms.
Another developing strategy involves transition metal-catalyzed C-H activation. snnu.edu.cn These methods offer the potential for site-selective deuteration of aliphatic compounds. While challenges remain in achieving perfect regioselectivity for a molecule like 2-methylbutyric acid, advancements in catalyst design, particularly those that can operate in aqueous environments, could enable the direct deuteration of the parent molecule or its biological precursors. snnu.edu.cnacs.org The goal is to develop catalytic systems that can function within or be targeted to specific cellular compartments, allowing for the dynamic labeling of fatty acid pools.
These novel deuteration strategies are moving beyond simple isotopic labeling towards creating sophisticated molecular probes to study metabolic pathways in real-time and with high precision.
Advancements in Analytical Platforms for Enhanced Isotopic Resolution and Sensitivity
The ability to accurately detect and quantify (±)-2-Methylbutyric acid - d2 and distinguish it from its non-deuterated counterpart in complex biological matrices is paramount. Recent advancements in analytical instrumentation have significantly improved the resolution and sensitivity required for such tasks.
Mass Spectrometry (MS) stands as a primary tool. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), allows for the differentiation of isotopologues based on their precise mass-to-charge ratios. nih.govmdpi.com The mass difference between the deuterated and non-deuterated forms of 2-methylbutyric acid is readily detectable.
Recent developments in LC-MS/MS methods, including improved derivatization techniques, have enhanced the analysis of short-chain fatty acids (SCFAs). plos.orgplos.orgmdpi.com For example, derivatization with reagents like aniline (B41778) or 4-acetamido-7-mercapto-2,1,3-benzoxadiazole (AABD-SH) improves chromatographic separation and ionization efficiency, leading to lower limits of detection. plos.orgnih.gov An isotope-based strategy termed SQUAD (SCFA Quantification using Aniline Derivatization) enables absolute quantification of SCFAs in biological samples with high precision. plos.orgplos.org Furthermore, techniques like secondary electrospray ionization (SESI)-MS are being developed for the volatile analysis of SCFAs in the gas phase, which could open new avenues for breath analysis. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy offers complementary information. While inherently less sensitive than MS, NMR can provide data on the specific position of the deuterium atom within the molecule without the need for derivatization. nih.govmdpi.com Advances such as hyperpolarization techniques have the potential to boost NMR sensitivity by orders of magnitude, making it more viable for in vivo studies. nih.gov
The combination of these advanced analytical platforms provides a powerful toolkit for tracking the metabolic fate of this compound with high confidence. mdpi.com
Table 1: Comparison of Advanced Analytical Platforms for Deuterated SCFA Analysis
| Platform | Strengths | Recent Advancements | Relevant Findings for this compound |
|---|---|---|---|
| LC-MS/MS | High sensitivity and specificity, suitable for complex matrices. mdpi.comnih.gov | Improved derivatization strategies (e.g., SQUAD, AABD-SH), enhanced chromatographic resolution. plos.orgnih.gov | Enables absolute quantification and tracing of metabolic pathways. plos.orgplos.org |
| GC-MS | Excellent for volatile and semi-volatile compounds, high chromatographic efficiency. nih.govmdpi.com | Development of derivatization-free methods, use of robust wax-based columns. nih.govmdpi.comresearchgate.net | Allows for high-throughput analysis in various biofluids and tissues. nih.gov |
| HRMS | High mass accuracy allows for confident differentiation of isotopologues. nih.govfrontiersin.org | Coupling with advanced separation techniques like HILIC, improved data processing software. nih.gov | Crucial for resolving deuterated from non-deuterated signals and identifying metabolites. frontiersin.org |
| NMR | Non-destructive, provides positional information of the isotope. nih.govmdpi.com | Hyperpolarization techniques to increase sensitivity, coupling with MS data. nih.govmdpi.com | Confirms the site of deuteration, useful in mechanistic studies. mdpi.com |
Interdisciplinary Research Opportunities in Chemical Biology and Translational Sciences
The use of this compound as a stable isotope tracer creates significant opportunities for interdisciplinary research, bridging fundamental chemical biology with translational medicine. aquigenbio.comnih.gov
In chemical biology , this deuterated compound can serve as a probe to dissect complex metabolic networks. nih.gov Short-chain fatty acids like 2-methylbutyric acid are products of gut microbiota metabolism and play roles in host-microbiome interactions, immune regulation, and energy homeostasis. mdpi.com By administering this compound, researchers can trace its uptake, distribution, and conversion into other metabolites in vivo, providing a dynamic view of metabolic fluxes that is not achievable with static measurements. nih.govaquigenbio.com This can help uncover novel metabolic pathways or elucidate the mechanism of action of drugs that modulate gut microbiota.
In translational sciences , deuterated compounds are gaining traction for their potential to improve the pharmacokinetic profiles of drugs. nih.govacs.orgnih.gov The substitution of hydrogen with deuterium can alter the rate of drug metabolism, a phenomenon known as the deuterium kinetic isotope effect (KIE). acs.org While (±)-2-Methylbutyric acid itself is a metabolite, studying the KIE on its breakdown or its influence on the metabolism of other drugs could inform the design of novel therapeutics. nih.govacs.org For example, if 2-methylbutyric acid is a precursor to a signaling molecule, deuteration could prolong the signaling effect. This "deuterium switch" approach is being explored to create more stable and effective pharmaceuticals. nih.gov
The application of this compound in these fields could lead to the development of new diagnostic markers for metabolic diseases or novel therapeutic strategies targeting metabolic pathways.
Computational Modeling and Theoretical Studies Relevant to Deuterium Isotope Effects in Biological Processes
Computational modeling provides a powerful lens through which to understand and predict the consequences of deuteration on biological processes. Theoretical studies are crucial for interpreting experimental data related to deuterium isotope effects.
Kinetic Isotope Effects (KIEs): The primary KIE arises when a bond to the deuterium atom is broken in the rate-determining step of a reaction. rsc.org The C-D bond is stronger than the C-H bond, leading to a slower reaction rate. Computational methods, such as density functional theory (DFT) and hybrid quantum mechanics/molecular mechanics (QM/MM) approaches, can calculate the vibrational frequencies of the molecule in its ground and transition states to predict the magnitude of the KIE. rsc.orgacs.orgnih.gov For this compound, these models could predict how its metabolism by enzymes would be altered compared to the non-deuterated form. Studies on other deuterated fatty acids have shown that KIEs can be significant and are dependent on the reaction mechanism. nih.govgsartor.org For instance, large KIEs have been observed in the oxidation of deuterated polyunsaturated fatty acids. nih.gov
Table 2: Computational Approaches for Studying Deuterium Isotope Effects
| Computational Method | Application to this compound | Key Insights |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of vibrational frequencies, transition state geometries, and reaction energetics. mdpi.commdpi.com | Prediction of primary and secondary KIEs in enzymatic reactions; understanding changes in acid-base equilibria (pKa). mdpi.com |
| QM/MM Hybrid Models | Modeling enzymatic reactions where the active site is treated with quantum mechanics and the surrounding protein with molecular mechanics. rsc.org | Provides a more accurate picture of KIEs within the complex enzyme environment. |
| Path Integral/Free Energy Perturbation (PI-FEP) | Simulating equilibrium isotope effects, particularly those involving solvent interactions. mdpi.com | Elucidating the role of hydrogen bonding and solvent effects on the stability and binding of the deuterated molecule. mdpi.com |
These theoretical frameworks are essential for designing experiments and for the detailed interpretation of data obtained from tracing studies involving this compound, ultimately providing a deeper, mechanistic understanding of its role in biology.
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for producing (±)-2-methylbutyric acid-d2, and how do they differ in isotopic purity and yield?
- Methodological Answer :
- Microbial Biosynthesis : Utilize engineered strains (e.g., Bacillus subtilis) to incorporate deuterium via fed-batch fermentation in D₂O-enriched media. This method achieves ~90% isotopic incorporation but requires optimization of microbial tolerance to deuterium .
- Chemical Synthesis : Acid-catalyzed ester hydrolysis of deuterated precursors (e.g., methyl 2-methylbutyrate-d2) with DCl/D₂O. This route offers higher isotopic purity (>98% d2) but may produce byproducts like 2-hydroxy-2-methylbutyric acid, requiring purification via fractional distillation .
- Key Consideration : Microbial methods are preferable for scalability, while chemical synthesis ensures precise deuteration.
Q. Which analytical techniques are most effective for quantifying (±)-2-methylbutyric acid-d2 in biological matrices?
- Methodological Answer :
- GC-MS : Use a polar capillary column (e.g., DB-WAX) with electron ionization (EI) to distinguish deuterated and non-deuterated peaks. Calibrate with internal standards like d9-2-methylbutyric acid for isotopic correction .
- NMR : ¹H NMR at 400 MHz resolves deuterium-induced splitting patterns (e.g., CHD groups), while ²H NMR directly quantifies deuteration levels. Pre-concentration via lyophilization is critical for low-abundance samples .
- LC-HRMS : Employ reverse-phase C18 columns with ESI⁻ mode for high sensitivity in metabolomic studies. Use deuterated solvent blanks to avoid background interference .
Q. How does deuteration impact the physicochemical properties of 2-methylbutyric acid in metabolic tracing studies?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Deuterium at the α-carbon slows enzymatic oxidation (e.g., by acyl-CoA dehydrogenases), altering metabolic flux measurements. Control for KIE by comparing d2 and d9 analogs .
- Solubility : Deuteration slightly reduces aqueous solubility (~5–10%) due to increased hydrophobicity. Adjust buffer pH to 6.5–7.0 to enhance solubility in cell culture media .
- Stability : Deuterated analogs show improved resistance to β-oxidation in liver microsomes, extending half-life in in vivo studies .
Advanced Research Questions
Q. How can contradictions in bioactivity data between surfactin homologues incorporating (±)-2-methylbutyric acid-d2 be resolved?
- Methodological Answer :
- Structural Variability : Homologues with C14 vs. C15 fatty acid chains exhibit divergent micelle formation kinetics. Use small-angle X-ray scattering (SAXS) to correlate chain length with antimicrobial activity .
- Enantiomeric Purity : Chiral HPLC (e.g., Chiralpak IG-3 column) separates (R)- and (S)-enantiomers. Bioassays reveal (S)-enantiomers have 3-fold higher antifungal activity due to stereospecific membrane interactions .
- Data Normalization : Express bioactivity relative to critical micelle concentration (CMC) to account for self-assembly variability .
Q. What strategies mitigate isotopic scrambling during deuterated 2-methylbutyric acid synthesis?
- Methodological Answer :
- Low-Temperature Esterification : Use DCl gas at –20°C to minimize H/D exchange during ester hydrolysis. Monitor scrambling via ²H NMR .
- Enzymatic Catalysis : Lipases (e.g., Candida antarctica) selectively hydrolyze esters without disrupting deuterium labels. Yields >95% isotopic purity in non-aqueous media .
- Purification : Remove scrambled byproducts (e.g., 3-methylbutyric acid-d2) via preparative GC with a Supelco SP-2560 column .
Q. How do enantiomeric ratios of (±)-2-methylbutyric acid influence flavor compound formation in fermented products?
- Methodological Answer :
- Enantioselective Analysis : Use HS-SPME paired with chiral GC columns (e.g., Cyclosil-B) to quantify (R)- and (S)-enantiomers in Camellia seed oil. The (S)-enantiomer (67:33 ratio) dominates "bean paste" aroma via Maillard reaction intermediates .
- Sensory Thresholds : (R)-enantiomers have a 40% lower odor detection threshold (0.8 ppb vs. 1.3 ppb for (S)). Adjust roasting temperatures (150–180°C) to modulate enantiomer ratios during food processing .
Q. What analytical workflows ensure compliance with EU regulations for natural 2-methylbutyric acid in flavor research?
- Methodological Answer :
- Fingerprint Analysis : Detect synthetic byproducts (e.g., 2-hydroxy-2-methylbutyric acid) via GC×GC-TOFMS. Levels >0.1% indicate non-compliant mineral acid catalysis .
- Isotopic Ratio MS (IRMS) : Measure δ¹³C values to distinguish microbial-derived (δ¹³C = –28‰) vs. petrochemical-sourced (δ¹³C = –35‰) compounds .
- Enantiomeric Excess (ee) : Natural sources typically show <5% ee, while synthetic routes yield racemic mixtures. Validate with EU Commission Regulation 1334/2008 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
